molecular formula C10H9ClN2O2 B6144569 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 847761-46-0

2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B6144569
CAS No.: 847761-46-0
M. Wt: 224.64 g/mol
InChI Key: SIEMJMCULVFVMR-UHFFFAOYSA-N
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Description

2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by chlorination and formylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and dihydropyridines, such as:

  • 2-chloro-1-ethyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

What sets 2-chloro-1-ethyl-5-formyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its formyl and nitrile groups, in particular, provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-1-ethyl-5-formyl-4-methyl-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-13-9(11)7(4-12)6(2)8(5-14)10(13)15/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEMJMCULVFVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C=O)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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